molecular formula C20H36NO4P B13838776 (R)-FTY-720 Phosphonate

(R)-FTY-720 Phosphonate

Cat. No.: B13838776
M. Wt: 385.5 g/mol
InChI Key: XDSPSYJWGHPIAZ-HXUWFJFHSA-N
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Description

®-FTY-720 Phosphonate is a synthetic compound that belongs to the class of phosphonates, which are characterized by a stable carbon-to-phosphorus (C-P) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-FTY-720 Phosphonate typically involves the use of phosphonate esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include heating the reactants under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of ®-FTY-720 Phosphonate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

®-FTY-720 Phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of ®-FTY-720 Phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in phosphorus metabolism by mimicking the natural substrates of these enzymes. This inhibition can lead to altered cellular processes and potential therapeutic effects . The molecular targets include enzymes like farnesyl diphosphate synthase, which plays a crucial role in the mevalonate pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-FTY-720 Phosphonate include other phosphonates like fosfomycin and aminomethylphosphonic acid . These compounds share the characteristic C-P bond and have similar chemical properties.

Uniqueness

What sets ®-FTY-720 Phosphonate apart is its specific structure and the resulting biological activity. Unlike other phosphonates, ®-FTY-720 Phosphonate has shown unique immunomodulatory effects, making it a promising candidate for therapeutic applications .

Conclusion

®-FTY-720 Phosphonate is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable subject of ongoing research and development.

Properties

Molecular Formula

C20H36NO4P

Molecular Weight

385.5 g/mol

IUPAC Name

[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid

InChI

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1

InChI Key

XDSPSYJWGHPIAZ-HXUWFJFHSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CCP(=O)(O)O)(CO)N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N

Origin of Product

United States

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